4-Methylmorpholine
Overview
Description
4-Methylmorpholine is a heterocyclic organic compound with the molecular formula C5H11NO. It is a derivative of morpholine, where a methyl group is substituted at the fourth position of the morpholine ring. This compound is known for its use as a solvent and intermediate in organic synthesis, particularly in the production of pharmaceuticals, dyes, and resins .
Scientific Research Applications
4-Methylmorpholine has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
4-Methylmorpholine, also known as N-Methylmorpholine, is a cyclic tertiary amine . It is primarily used as a base catalyst for the generation of polyurethanes . The primary targets of this compound are the isocyanate and polyol compounds involved in the formation of polyurethanes .
Mode of Action
The mode of action of this compound involves its role as a catalyst in the formation of urethane, a key component of polyurethane . The reaction mechanism in the presence of catalysts like this compound differs significantly from the catalyst-free case and includes seven steps . The catalyst-free system was investigated along with the catalytic process, the geometries were optimized, and the corresponding thermodynamic properties were calculated .
Biochemical Pathways
This compound is involved in the biochemical pathway of polyurethane synthesis . Polyurethanes are formed by reactions between isocyanate and polyol . The presence of this compound as a catalyst significantly alters the reaction mechanism, leading to the formation of urethane .
Result of Action
The result of this compound’s action is the efficient formation of urethane, which is a crucial component of polyurethane . Polyurethanes are versatile and unique polymers utilized in various industrial applications, including flexible and rigid foam, paint, coating, adhesive, packaging, insulation, clothing yarn, and synthetic fiber .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is a highly flammable liquid and can be ignited by heat, sparks, or flames . Its vapors may form explosive mixtures with air . Therefore, the environment in which this compound is used must be carefully controlled to ensure safety and efficacy.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4-Methylmorpholine plays a significant role in biochemical reactions. It is used as a catalyst in the formation of urethane . The reaction mechanism in the presence of this compound differs significantly from the catalyst-free case and includes seven steps . The results showed that this compound is a more effective catalyst compared to morpholine .
Cellular Effects
The cellular effects of this compound are primarily observed in its role as a catalyst in the formation of urethane . Urethane, or ethyl carbamate, is a compound produced in a reaction process that involves this compound . This process influences various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role as a catalyst in the formation of urethane . It interacts with biomolecules like phenyl isocyanate and butan-1-ol in the urethane formation process . These interactions can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its role as a catalyst in urethane formation is a dynamic process that involves multiple steps . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
This compound is involved in the metabolic pathway of urethane formation . It interacts with enzymes and cofactors in this process . Detailed information on the specific metabolic pathways and the effects on metabolic flux or metabolite levels is currently limited.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylmorpholine can be synthesized by the reaction of morpholine with formaldehyde and formic acid. The process involves the slow addition of formaldehyde to morpholine, followed by the addition of formic acid under stirring conditions. The reaction mixture is then heated to reflux, releasing carbon dioxide. After the reaction is complete, the mixture is cooled, and sodium hydroxide is added to neutralize the formic acid. The product is then distilled to obtain pure this compound .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced distillation techniques helps in the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Methylmorpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-Methylmorpholine N-oxide, which is used as a co-oxidant in organic synthesis.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include osmium tetroxide and hydrogen peroxide.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.
Major Products:
N-Methylmorpholine N-oxide: Formed through oxidation reactions.
Quaternary Ammonium Compounds: Formed through substitution reactions.
Comparison with Similar Compounds
Morpholine: The parent compound, which lacks the methyl group at the fourth position.
N-Methylmorpholine: Similar structure but with the methyl group attached to the nitrogen atom instead of the fourth position.
Uniqueness: 4-Methylmorpholine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. It is more effective as a catalyst in certain reactions compared to morpholine and N-Methylmorpholine, making it valuable in industrial and research applications .
Properties
IUPAC Name |
4-methylmorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-6-2-4-7-5-3-6/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRJJKPEHAURKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Record name | 4-METHYLMORPHOLINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
3651-67-0 (hydrochloride) | |
Record name | 4-Methylmorpholine | |
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DSSTOX Substance ID |
DTXSID9029146 | |
Record name | 4-Methylmorpholine | |
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Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
4-methylmorpholine appears as a water-white liquid with an ammonia-like odor. Less dense than water and insoluble in water. May be moderately toxic by ingestion, inhalation and skin absorption. Very irritating to skin, eyes, and mucous membranes. Used as a solvent and to make pharmaceuticals., Liquid, A water-white liquid with an ammonia-like odor; [CAMEO] | |
Record name | 4-METHYLMORPHOLINE | |
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Record name | Morpholine, 4-methyl- | |
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Record name | 4-Methylmorpholine | |
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Flash Point |
75 °F (NFPA, 2010), 75 °F | |
Record name | 4-METHYLMORPHOLINE | |
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Record name | 4-Methylmorpholine | |
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Vapor Pressure |
13.2 [mmHg] | |
Record name | 4-Methylmorpholine | |
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CAS No. |
109-02-4 | |
Record name | 4-METHYLMORPHOLINE | |
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Record name | 4-Methylmorpholine | |
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Record name | 4-Methylmorpholine | |
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Record name | Morpholine, 4-methyl- | |
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Record name | 4-Methylmorpholine | |
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Record name | 4-methylmorpholine | |
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Record name | N-METHYLMORPHOLINE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-methylmorpholine?
A1: this compound has a molecular formula of C5H11NO and a molecular weight of 101.15 g/mol.
Q2: How does the structure of this compound relate to its ability to participate in hydrogen bonding?
A2: this compound contains a nitrogen atom within a six-membered ring, with one carbon replaced by an oxygen atom. This structure allows it to act as both a hydrogen bond acceptor (through the nitrogen and oxygen lone pairs) and a hydrogen bond donor (through the N-H bond). []
Q3: Is this compound compatible with strong oxidizing agents?
A3: this compound can be oxidized by strong oxidizing agents like tetrapropylammonium perruthenate (TPAP) in the presence of this compound N-oxide (NMO). [] Therefore, compatibility with strong oxidizing agents should be carefully considered.
Q4: How does this compound function as a catalyst in the Willgerodt-Kindler reaction?
A4: While this compound is typically more effective as a base catalyst in the Willgerodt-Kindler reaction, its performance as an acid catalyst using Montmorillonite K-10 has also been investigated. [] The study found that the acidic conditions with K-10 were less favorable compared to basic catalysis with this compound for the synthesis of thiobenzamides.
Q5: Can you provide an example of a reaction where this compound acts as a base catalyst?
A5: this compound has been used as a base catalyst in the synthesis of prilocaine base. [] In this reaction, it promotes the condensation of 2-chloropropionic acid and o-toluidine in the presence of chlorinated 4-(4,6-dimethoxy-1,3,5-triazine-2-yl)-4-methylmorpholine.
Q6: What is the role of this compound N-oxide (NMO) in organic synthesis?
A6: this compound N-oxide (NMO) is often used as a co-oxidant in conjunction with catalytic amounts of osmium tetroxide (OsO4) for the syn-dihydroxylation of alkenes. [, , ] NMO regenerates the osmium catalyst, allowing for its use in catalytic amounts.
Q7: How does this compound influence the Pauson-Khand reaction?
A7: this compound N-oxide (NMO) plays a crucial role as an oxidant in the Pauson-Khand reaction. [] It facilitates the formation of a cobalt-alkyne complex, leading to the creation of cyclopentenone derivatives from enynes and dicobalt octacarbonyl [Co2(CO)8].
Q8: Have any computational studies been conducted to understand the interactions of this compound in chemical reactions?
A8: Yes, density functional theory (DFT) calculations were employed to investigate the dimer stabilization energy of magnesium and zinc aquaphthalocyanines in this compound solution. [] These calculations provided insights into the interactions leading to the formation of dimeric supramolecular structures.
Q9: Are there any QSAR models available for predicting the properties or activities of this compound derivatives?
A9: While specific QSAR models focusing solely on this compound derivatives were not found in the provided research, a chemoinformatics-based modeling workflow was used to predict the solubility of CO2 and other gases in various solvents, including this compound. [] This approach highlights the potential for developing QSAR models for this class of compounds.
Q10: How do structural modifications of this compound affect its properties?
A10: Structural modifications of this compound, such as changes in the N-alkyl substituent or additions to the morpholine ring, can impact its physical and chemical properties, including boiling point, solubility, and reactivity. For example, increasing the size of the N-alkyl group generally decreases water solubility. []
Q11: What safety considerations should be taken into account when handling this compound?
A11: While specific SHE regulations weren't discussed in the research, it's essential to handle this compound with caution, as with any chemical. Always refer to the Safety Data Sheet (SDS) and follow appropriate laboratory procedures for handling, storage, and disposal.
Q12: How is this compound utilized in the synthesis of cellulose-based materials?
A12: this compound N-oxide (NMMO) is a known solvent for cellulose and is used in the preparation of cellulose-based materials. [, ] It dissolves cellulose without derivatization, allowing for its regeneration into various forms, including fibers, films, and nanoparticles.
Q13: Can you provide an example of how this compound contributes to the synthesis of biomaterials?
A13: this compound was employed as a catalyst in the synthesis of a new cross-linked hyaluronic acid (HA) for potential pharmaceutical and cosmetic applications. [] This modification aimed to improve the half-life and performance of HA by increasing its resistance to enzymatic degradation.
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